Bienvenue dans la boutique en ligne BenchChem!

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl-

Pharmaceutical impurity profiling HPLC method validation USP compendial analysis

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS 343272-51-5), formally designated as Nabumetone EP Impurity B and USP 5-(6′-Methoxy-2′-naphthyl)-3-methylcyclohex-2-en-1-one, is a cyclohexenone-class organic compound with molecular formula C₁₈H₁₈O₂ and molecular weight 266.34 g/mol. It is a racemic (5RS) process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, arising during the synthetic pathway involving cyclization side reactions of the naphthyl-butanone precursor.

Molecular Formula C18H18O2
Molecular Weight 266.34
CAS No. 343272-51-5
Cat. No. B569628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl-
CAS343272-51-5
SynonymsNabumetone Impurity B; 
Molecular FormulaC18H18O2
Molecular Weight266.34
Structural Identifiers
SMILESCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC
InChIInChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3
InChIKeyJLWOUMFNVRFNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS 343272-51-5): Pharmaceutical Reference Standard for Nabumetone Impurity Profiling


2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS 343272-51-5), formally designated as Nabumetone EP Impurity B and USP 5-(6′-Methoxy-2′-naphthyl)-3-methylcyclohex-2-en-1-one, is a cyclohexenone-class organic compound with molecular formula C₁₈H₁₈O₂ and molecular weight 266.34 g/mol [1][2]. It is a racemic (5RS) process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, arising during the synthetic pathway involving cyclization side reactions of the naphthyl-butanone precursor [3]. The compound is recognized in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for nabumetone with a defined acceptance limit of 0.1% w/w [1]. It is supplied as a white to off-white solid, primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) and commercial nabumetone production [2][4].

Why Nabumetone Impurities Cannot Be Interchanged: Chromatographic and Structural Basis for Selecting CAS 343272-51-5


Nabumetone impurity reference standards are not functionally interchangeable. Each EP/USP-listed impurity possesses a unique combination of relative retention time (RRT), relative response factor (RRF), molecular structure, and UV chromophore that directly governs its chromatographic behavior and quantification requirements in compendial HPLC methods [1][2]. For instance, the target compound 5-(6′-methoxy-2′-naphthyl)-3-methylcyclohex-2-en-1-one (Impurity B) elutes at RRT 1.2 with RRF 0.42, whereas its closest structural analog, 5-(6′-methoxy-2′-naphthyl)-3-methylcyclohexan-1-one (Impurity A), elutes at RRT 1.9 with RRF 1.02 under identical USP gradient conditions [1]. Substituting one impurity reference standard for another—even within the same pharmacopoeial class—invalidates system suitability criteria, compromises peak identification, and introduces quantification error due to divergent UV response factors at the detection wavelength of 254 nm [1][3]. The α,β-unsaturated ketone chromophore of Impurity B further distinguishes it from the saturated ketone of Impurity A, affecting both UV absorptivity and mass spectrometric ionization behavior [4].

Quantitative Differentiation Evidence for 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS 343272-51-5) Against Closest Analogs


USP Chromatographic Retention Time: Impurity B (RRT 1.2) Resolves Between Nabumetone (RRT 1.0) and Impurity A (RRT 1.9)

Under the official USP nabumetone monograph gradient HPLC method (254 nm UV detection, 4.6 mm × 15 cm L1 column, 1.3 mL/min flow, water/glacial acetic acid 999:1 vs. acetonitrile/tetrahydrofuran 7:3 mobile phase), the target compound 5-(6′-methoxy-2′-naphthyl)-3-methylcyclohex-2-en-1-one (Impurity B) exhibits an approximate relative retention time (RRT) of 1.2 with respect to nabumetone (RRT 1.0) [1]. This places Impurity B in a distinct chromatographic window: it elutes after nabumetone related compound A (RRT 0.93) and 4-(6′-methoxy-2′-naphthyl)-butan-2-ol (RRT 0.85), but well before its saturated cyclohexanone analog Impurity A (RRT 1.9), the dimeric impurity 1,5-di-(6′-methoxy-2′-naphthyl)-pentan-3-one (RRT 2.6), and 6,6-dimethoxy-2,2′-binaphthyl (RRT 2.7) [1]. The retention time window between Impurity B (RRT 1.2) and Impurity A (RRT 1.9) provides a separation factor of approximately 1.58, enabling unambiguous peak assignment during routine quality control [1].

Pharmaceutical impurity profiling HPLC method validation USP compendial analysis

Relative Response Factor Divergence: Impurity B (RRF 0.42) Requires Correction Factor, Unlike Impurity A (RRF 1.02)

The USP monograph assigns Impurity B a relative response factor (RRF) of 0.42 at the detection wavelength of 254 nm, meaning its UV absorptivity is less than half that of nabumetone [1]. This RRF falls well outside the commonly accepted 'no correction required' range of 0.9–1.1 specified in ICH and Chinese pharmacopoeial impurity quantification guidelines [2]. In contrast, Impurity A—the saturated cyclohexanone analog differing only by the absence of the α,β-unsaturated double bond—has an RRF of 1.02, which falls within the no-correction window [1]. Other listed impurities span a wide RRF range: 6-methoxy-2-naphthaldehyde (RRF 0.12), nabumetone related compound A (RRF 0.25), 4-(6′-methoxy-2′-naphthyl)-butan-2-ol (RRF 0.94), and 6,6-dimethoxy-2,2′-binaphthyl (RRF 0.10) [1]. Consequently, accurate quantification of Impurity B using the area normalization method without applying the 0.42 correction factor would systematically underestimate its true concentration by a factor of approximately 2.38× [1][2].

Relative response factor HPLC quantification Impurity correction factor

Structural Isomer Differentiation: Unsaturated Cyclohexenone (C₁₈H₁₈O₂, MW 266.34) vs. Saturated Cyclohexanone Impurity A (C₁₈H₂₀O₂, MW 268.4)

The target compound (Impurity B) and Impurity A represent a critical pair of structural isomers differentiated by the oxidation state of the cyclohexanone ring: Impurity B possesses an α,β-unsaturated ketone (cyclohex-2-en-1-one) whereas Impurity A is the fully saturated cyclohexanone analog [1][2]. This structural difference manifests in distinct molecular formulas—C₁₈H₁₈O₂ (MW 266.3343) vs. C₁₈H₂₀O₂ (MW 268.4)—a mass difference of 2 Da corresponding to the additional double bond in Impurity B [1][3]. The conjugated enone system of Impurity B confers a bathochromically shifted UV absorption profile relative to the isolated ketone of Impurity A, directly accounting for the divergent RRF values (0.42 vs. 1.02) observed at the compendial detection wavelength of 254 nm [2]. Furthermore, nabumetone and its impurities are known to ionize poorly under standard atmospheric pressure ionization (API) conditions, necessitating alternative techniques such as particle beam mass spectrometry (LC/PB-MS) for structural elucidation, where the distinct fragmentation patterns of the unsaturated vs. saturated cyclohexanone rings provide additional specificity for identity confirmation [4].

Structural isomerism α,β-unsaturated ketone Mass spectrometry differentiation

Dual EP/USP Pharmacopoeial Recognition with Harmonized 0.1% w/w Acceptance Limit

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- is dually codified in both the European Pharmacopoeia (as EP Impurity B) and the United States Pharmacopeia (as 5-(6′-Methoxy-2′-naphthyl)-3-methylcyclohex-2-en-1-one), each with a harmonized individual impurity acceptance limit of 0.1% w/w and a total impurity limit of 0.8% w/w [1]. Within the EP framework, it is listed alongside Impurity A (CAS 343272-52-6), Impurity C (CAS 65726-24-1), Impurity D (CAS 127053-22-9), Impurity E (CAS 343272-53-7), and Impurity F (CAS 29619-45-2) [2]. The British Pharmacopoeia (BP 2025) nabumetone tablets monograph further specifies that impurity D elutes at RRT approximately 1.1 and impurity F at RRT approximately 2.7 (nabumetone retention time ~11 minutes), placing Impurity B (RRT ~1.2) in a defined chromatographic zone between these markers [3]. Dual pharmacopoeial recognition means a single reference standard lot can support both EP-compliance and USP-compliance testing, reducing procurement redundancy for multinational generic drug manufacturers [1][4].

Pharmacopoeial compliance EP impurity specification Regulatory ANDA submission

LC-MS Detection Sensitivity: Impurity B Quantifiable at 250 ppm Mass Fraction Using Particle Beam MS Platform

Wolff et al. (2001) demonstrated that nabumetone and its structurally related impurities—including the cyclohexenone-class Impurity B—ionize poorly under conventional atmospheric pressure ionization (API) techniques such as electrospray (ESI) and atmospheric pressure chemical ionization (APCI) [1]. By employing liquid chromatography/particle beam mass spectrometry (LC/PB-MS) with electron ionization (EI), a minimum of 100 ng of compound on-column was required to obtain full-scan EI spectra, and impurities present at levels as low as approximately 250 ppm (0.025% mass fraction) relative to nabumetone could be detected using 20 mg/mL nabumetone solutions [1]. This detection limit is well below the pharmacopoeial reporting threshold of 0.1% (1000 ppm), confirming that the LC/PB-MS platform can identify and characterize Impurity B at concentrations below the regulatory action limit [1][2]. The study further compared LC/PB-MS performance against LC/API-MS and previous GC/MS methods, establishing LC/PB-MS as the preferred technique for impurity profiling of nabumetone-related compounds that lack readily ionizable functional groups [1].

LC-MS impurity profiling Particle beam mass spectrometry Trace-level detection

ISO 17034 Certified Reference Standard with Multi-Technique Characterization vs. Generic Research-Grade Impurity

Commercially available Nabumetone EP Impurity B (CAS 343272-51-5) is supplied by multiple vendors under ISO 17034-accredited reference material producer quality systems, with full Certificates of Analysis (CoA) including HPLC purity determination (typically ≥95% or ≥98%), LC-MS identity confirmation, ¹H-NMR and ¹³C-NMR spectroscopic data, and traceability statements to current EP/USP pharmacopoeial standards [1][2]. CATO Research Chemicals manufactures this compound under a dual ISO 17034 accreditation recognized by both CNAS (China) and ANAB (USA), providing comprehensive structural confirmation reports that can serve as auxiliary review material for drug quality regulatory dossiers [1]. In contrast, the closest structural analog Impurity A (CAS 343272-52-6, C₁₈H₂₀O₂) is supplied as a distinct reference standard with separate characterization data [3]. The availability of ISO 17034-certified Impurity B with full spectroscopic characterization distinguishes it from non-certified research-grade material and from Impurity A, for which equivalent certification scope may vary by supplier [1]. Typical purity specifications include 98% by HPLC (Clearsynth MSDS) and 99% HPLC (ChemicalBook supplier listing) .

ISO 17034 accreditation Certified reference material Multi-technique characterization

Procurement-Driven Application Scenarios for 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS 343272-51-5)


ANDA Method Validation: System Suitability and Peak Identification in Compendial Nabumetone HPLC Assays

In ANDA submissions for generic nabumetone tablets, the USP monograph mandates resolution of Impurity B (RRT 1.2, RRF 0.42) from nabumetone (RRT 1.0) and from all other specified impurities [1]. Procuring the authenticated Impurity B reference standard enables generic manufacturers to perform system suitability testing, establish retention time markers, and apply the mandated RRF correction factor of 0.42 for accurate impurity quantification—a step that cannot be performed using Impurity A (RRT 1.9, RRF 1.02) due to its different chromatographic position and near-unity response factor [1]. The ISO 17034-certified standard with full NMR and MS characterization data further serves as documented evidence of impurity identity in the ANDA chemistry, manufacturing, and controls (CMC) section [2].

Stability-Indicating Method Development and Forced Degradation Studies Under ICH Q1A(R2)

During forced degradation studies of nabumetone drug substance (acid, base, oxidative, thermal, and photolytic stress conditions per ICH Q1A(R2)), Impurity B may form as a potential degradation product or be monitored as a process-related impurity marker [1]. The validated stability-indicating RP-HPLC method reported by Sawant and Barge (2013) demonstrated that nabumetone exhibits lability under photo-neutral conditions, yielding a single degradation product [2]. Given that Impurity B possesses an α,β-unsaturated ketone chromophore with distinct UV absorption characteristics (RRF 0.42 at 254 nm), it serves as a critical peak resolution marker to verify that degradation products do not co-elute with process impurities [1]. The demonstrated detectability of nabumetone-related impurities at 250 ppm by LC/PB-MS further supports method sensitivity well below the 0.1% reporting threshold [3].

Quality Control Batch Release Testing for Nabumetone API and Finished Dosage Forms

In routine QC batch release testing, the USP monograph specifies that Impurity B must be controlled at ≤0.1% w/w individually, with total impurities ≤0.8% w/w [1]. Because Impurity B has an RRF of 0.42—well outside the 0.9–1.1 no-correction window—QC laboratories must either use the Impurity B reference standard to construct an external calibration curve or apply the compendial correction factor during area normalization calculations [1][4]. Dually recognized under both EP and USP monographs, a single lot of Impurity B reference standard can support batch release testing for products destined for both European and North American markets, reducing inventory complexity for multinational manufacturers [1][5].

Impurity Fate and Purge Studies During Nabumetone Synthetic Process Optimization

Process chemistry teams optimizing the nabumetone synthetic route—which proceeds via condensation of 6-methoxy-2-naphthaldehyde with methyl vinyl ketone followed by selective hydrogenation—must track the formation and purge of the cyclohexenone byproduct Impurity B [3]. Prabhakar et al. (1999) isolated and characterized two impurities from the nabumetone process, with single-crystal X-ray diffraction confirming their structures [3]. The distinct molecular identity of Impurity B (C₁₈H₁₈O₂, cyclohex-2-en-1-one) vs. the desired saturated intermediate (C₁₈H₂₀O₂, cyclohexan-1-one, i.e., Impurity A) provides a 2 Da mass spectrometric handle for tracking incomplete hydrogenation efficiency [6]. Spiking experiments with the authenticated Impurity B reference standard enable validation of the downstream crystallization purge factor, supporting ICH Q3A-based process impurity control strategies [3][6].

Quote Request

Request a Quote for 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.